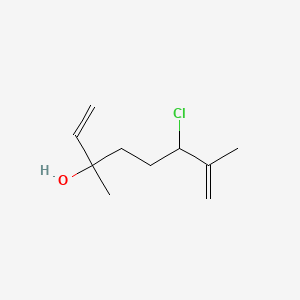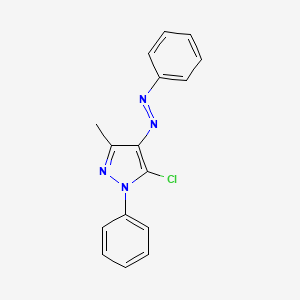
Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a phenylazo group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent to introduce the chloro and formyl groups . The reaction conditions typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to inhibition of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the phenylazo group.
3-methyl-1-phenyl-1H-pyrazole-5(4H)-one: Lacks both the chloro and phenylazo groups.
Uniqueness
The presence of both the chloro and phenylazo groups in 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
76492-71-2 |
|---|---|
Molekularformel |
C16H13ClN4 |
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13ClN4/c1-12-15(19-18-13-8-4-2-5-9-13)16(17)21(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
ABWUGKKYCJKJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


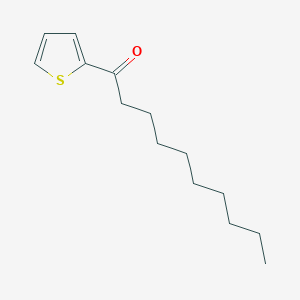
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
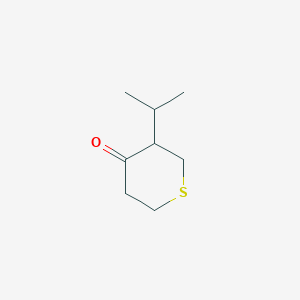
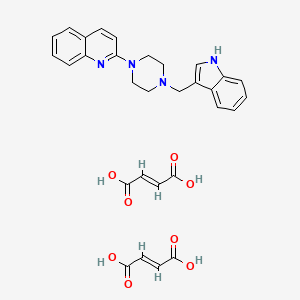

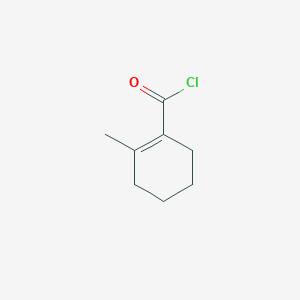

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
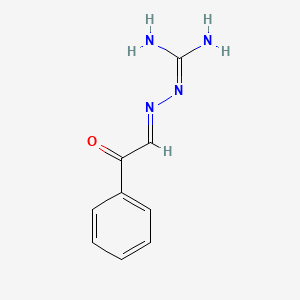
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
